molecular formula C20H22N2O3 B5422203 1-[3-(2-Hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one

1-[3-(2-Hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one

Cat. No.: B5422203
M. Wt: 338.4 g/mol
InChI Key: RMCTWUIJPWTKFC-UHFFFAOYSA-N
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Description

1-[3-(2-Hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Properties

IUPAC Name

1-[3-(2-hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-4-19(23)22-17(15-6-5-7-18(25-3)20(15)24)12-16(21-22)14-10-8-13(2)9-11-14/h5-11,17,24H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCTWUIJPWTKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(2-Hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one typically involves multiple steps. The synthetic route often starts with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common methods include:

    Condensation Reactions: These are used to form the pyrazole ring by reacting hydrazine derivatives with diketones.

    Aromatic Substitution: This step introduces the hydroxy and methoxy groups onto the aromatic ring.

    Industrial Production: Large-scale production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[3-(2-Hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.

    Major Products: The products depend on the specific reaction conditions but can include various substituted pyrazoles and aromatic compounds.

Scientific Research Applications

1-[3-(2-Hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1-[3-(2-Hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It can modulate signaling pathways related to cell survival, apoptosis, and immune response.

Comparison with Similar Compounds

1-[3-(2-Hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Includes other pyrazole derivatives and aromatic compounds with hydroxy and methoxy groups.

    Uniqueness: The specific combination of functional groups and the structure of this compound confer unique properties, such as enhanced biological activity and specific reactivity in chemical reactions.

This detailed article provides a comprehensive overview of 1-[3-(2-Hydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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